

Application Notes and Protocols for Poloxamer 188 in Cell Cryopreservation

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Compound of Interest

Compound Name: Poloxamer 188

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Introduction to Poloxamer 188

Poloxamer 188, also known by its trade name Pluronic® F68, is a non-ionic triblock copolymer.[1] It consists of a central hydrophobic chain of polyoxypropylene flanked by two hydrophilic chains of polyoxyethylene.[1] With an average molecular weight of 7680-9510 g/mol, **Poloxamer 188** is recognized for its surfactant properties and has been shown to have low toxicity in various applications.[1][2] In the context of cryopreservation, it serves as a valuable supplement to protect cells from damage during freezing and thawing.[2]

Mechanism of Action in Cryopreservation

The cryoprotective effects of **Poloxamer 188** are attributed to several mechanisms, primarily centered around maintaining cell membrane integrity:

- **Membrane Stabilization and Repair:** **Poloxamer 188** can insert into damaged lipid bilayers, stabilizing and resealing the cell membrane.[2][3] This is crucial for mitigating the mechanical stress and membrane rupture caused by ice crystal formation during the freeze-thaw cycle.[2]
- **Inhibition of Apoptosis:** Studies have indicated that **Poloxamer 188** can suppress the expression of genes related to apoptosis, thereby preventing programmed cell death that can be triggered by cryoinjury.[4]

- **Prevention of Protein Destabilization:** During freezing, proteins can be destabilized at the ice-water interface, leading to aggregation. **Poloxamer 188** acts as a surfactant to prevent this protein aggregation.[5][6][7][8]
- **Reduction of Cell Aggregation:** By interacting with cell membranes, **Poloxamer 188** can inhibit the aggregation of cells, which is often an issue in thawed samples.[2]

Application Data and Quantitative Summary

Poloxamer 188 has demonstrated efficacy in the cryopreservation of a variety of cell types. The following tables summarize the quantitative data from several studies, highlighting its impact on cell viability and function.

Table 1: **Poloxamer 188** in the Cryopreservation of Various Cell Types

Cell Type	Poloxamer 188 Concentration	Other Cryoprotectants	Key Findings
Caco-2 cells	0.5%	Not specified	Increased proliferation of thawed cells about twofold. [9] [10]
Multipotent stromal cells (marmoset)	1% (v/v)	2.5% DMSO, 0.1% methylcellulose	Achieved high post-thaw cell survival and maintained differentiation capacity in a xeno-free protocol. [11]
Rooster Sperm	1%	2% Glycerol	Significantly higher total and progressive motility, membrane functionality, viability, and ATP content; lower apoptosis. [2]
Bovine Corneal Endothelial Cells	1 mg/mL	Optisol-GS	Dead or missing cells were less than 1% after 12 days of cold storage, compared to ~10% without Poloxamer 188. [12]
Bovine Chondral Explants	Not specified	Not specified	Reduced the percentage of cells with DNA fragmentation by approximately 45% at 4 and 7 days post-injury. [13]

Table 2: Effect of **Poloxamer 188** on Rooster Sperm Cryopreservation with Varying Glycerol Concentrations

Treatment Group	Total Motility (%)	Progressive Motility (%)	Viability (%)
2% Glycerol + 1% P188 (G2P1)	Highest	Highest	Highest
8% Glycerol + 0.5% P188 (G8P0.5)	Better than control	Better than control	Better than control
2% Glycerol + 0% P188 (G2P0)	Most depressed	Not specified	Not specified

Data adapted from a study on rooster sperm cryopreservation, which found significant interactions between glycerol and **Poloxamer 188** concentrations.[\[2\]](#)

Experimental Protocols

General Protocol for Cryopreservation of Adherent Cells with Poloxamer 188

This protocol provides a general framework that can be adapted for various adherent cell lines. Optimization of **Poloxamer 188** and cryoprotectant concentrations for specific cell types is recommended.

Materials and Reagents:

- Complete cell culture medium
- Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
- Trypsin-EDTA solution
- Cryopreservation medium (e.g., DMEM)
- Dimethyl sulfoxide (DMSO)
- **Poloxamer 188** (Pluronic® F68)
- Fetal Bovine Serum (FBS) or other serum replacement

- Cryovials
- Controlled-rate freezing container (e.g., Mr. Frosty)
- -80°C freezer
- Liquid nitrogen storage tank
- Water bath at 37°C

Protocol Steps:

- Preparation of Cryopreservation Medium:
 - Prepare a base cryopreservation medium consisting of, for example, 90% complete culture medium and 10% DMSO.
 - Prepare a stock solution of **Poloxamer 188** in PBS or basal medium.
 - On the day of use, add **Poloxamer 188** to the base cryopreservation medium to achieve the desired final concentration (e.g., 0.5% - 1%). Ensure it is completely dissolved. Keep the final cryopreservation medium on ice.
- Cell Preparation:
 - Culture cells to approximately 80-90% confluency.
 - Aspirate the culture medium and wash the cells once with PBS.
 - Add Trypsin-EDTA and incubate until cells detach.
 - Neutralize the trypsin with complete culture medium.
 - Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in a small volume of cold complete culture medium.

- Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).
- Freezing Procedure:
 - Centrifuge the required number of cells again and resuspend the pellet in the cold, complete cryopreservation medium containing **Poloxamer 188** at a density of $1-5 \times 10^6$ cells/mL.
 - Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
 - Place the cryovials into a controlled-rate freezing container.
 - Place the container in a -80°C freezer overnight. This typically achieves a cooling rate of approximately $-1^{\circ}\text{C}/\text{minute}$.
 - Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.
- Thawing Procedure:
 - Rapidly thaw the cryovial by placing it in a 37°C water bath until only a small ice crystal remains.
 - Wipe the outside of the vial with 70% ethanol.
 - Slowly transfer the contents of the vial to a conical tube containing at least 10 mL of pre-warmed complete culture medium.
 - Centrifuge at a low speed (e.g., $150-200 \times g$) for 5 minutes to pellet the cells and remove the cryopreservation medium.
 - Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
 - Transfer the cells to a new culture flask.
- Post-Thaw Viability Assessment:
 - After 24 hours of incubation, assess cell attachment and morphology.

- Perform a viability assay (e.g., MTT, AlamarBlue, or live/dead staining) to quantify the recovery rate.

Protocol for Xeno-Free Cryopreservation of Multipotent Stromal Cells

This protocol is adapted from a study aiming to reduce DMSO concentration and eliminate animal serum.[\[11\]](#)

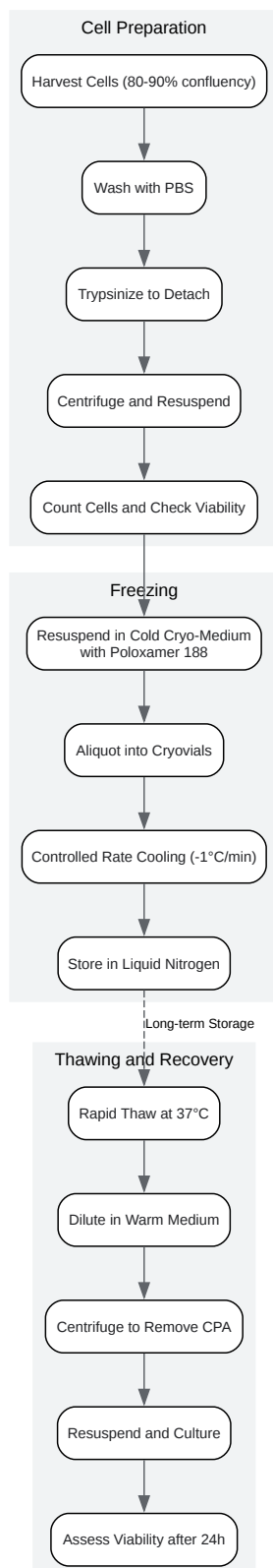
Cryoprotective Agent (CPA) Mixture (MP):

- DMEM (96.4% v/v)
- DMSO (2.5% v/v)
- Methylcellulose (0.1% v/v)
- **Poloxamer 188** (1% v/v)

Freezing Protocol:

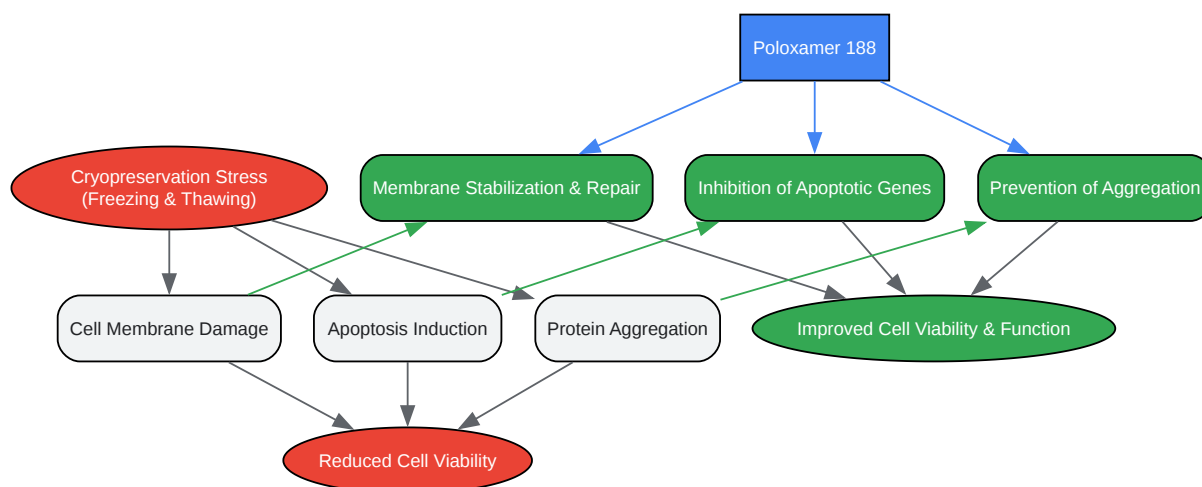
- Prepare the MP cryoprotective agent mixture and cool it on ice.
- Harvest and pellet the multipotent stromal cells as described in the general protocol.
- Resuspend the cells in the cold MP mixture.
- Incubate for 10 minutes.
- Aliquot into cryovials.
- Utilize a two-step cooling process for freezing:
 - 7.5°C/minute from 4°C to -30°C.
 - 3°C/minute from -30°C to -80°C.
- Transfer to liquid nitrogen for long-term storage.

Visualizations



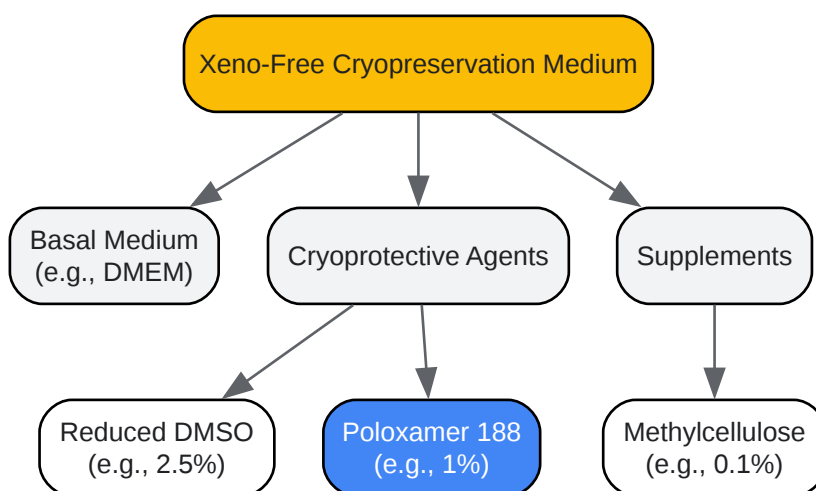
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Caption: Experimental workflow for cell cryopreservation using **Poloxamer 188**.



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Caption: Proposed mechanism of **Poloxamer 188**'s cryoprotective effects.



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Caption: Components of a xeno-free cryopreservation medium with **Poloxamer 188**.

Conclusion and Recommendations

Poloxamer 188 is a valuable additive in cell cryopreservation protocols, enhancing post-thaw cell viability and function across various cell types. Its primary mechanism of action involves the stabilization and repair of cell membranes, which are susceptible to damage during the freeze-thaw process.

For researchers and drug development professionals, the following recommendations are suggested:

- **Optimization is Key:** The optimal concentration of **Poloxamer 188** can vary depending on the cell type. It is advisable to perform a dose-response study (e.g., 0.1% to 1.0%) to determine the most effective concentration for your specific application.
- **Reducing Toxicity:** **Poloxamer 188** can be used in combination with traditional cryoprotectants like DMSO or glycerol. Its inclusion may allow for a reduction in the concentration of these more toxic agents, thereby improving overall cell health post-thaw.[2][11]
- **Xeno-Free Formulations:** For clinical applications, **Poloxamer 188** is a suitable component for developing xeno-free and serum-free cryopreservation media, which increases safety and reduces variability.[11]
- **Consider Co-solutes:** The addition of sugars like sucrose or trehalose can enhance the stabilizing function of **Poloxamer 188** at lower concentrations by preventing its crystallization during freezing.[5][6][7][8]

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